Cas no 111861-46-2 (1H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-amino-1-phenyl-)
![1H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-amino-1-phenyl- structure](https://nl.kuujia.com/scimg/cas/111861-46-2x500.png)
111861-46-2 structure
Productnaam:1H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-amino-1-phenyl-
1H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-amino-1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-amino-1-phenyl-
- 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
- Enamine_000128
- DTXSID70385513
- AKOS016346353
- CHEMBL370370
- STK076631
- AB00076844-01
- 111861-46-2
- SR-01000508037
- NSC823746
- HMS1394F18
- NSC-823746
- SR-01000508037-1
- AKOS001037979
- CCG-25805
- Z56766377
-
- Inchi: InChI=1S/C20H14N2O/c21-12-16-18(14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-17(19)23-20(16)22/h1-11,18H,22H2
- InChI-sleutel: JPZDEUZACTYRAF-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N
Berekende eigenschappen
- Exacte massa: 298.11072
- Monoisotopische massa: 298.110613074g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 1
- Complexiteit: 525
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 59Ų
Experimentele eigenschappen
- PSA: 59.04
1H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-amino-1-phenyl- Gerelateerde literatuur
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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